4-Bromo-N-(3,4,5-trichlorophenyl)butanamide
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Overview
Description
4-Bromo-N-(3,4,5-trichlorophenyl)butanamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a bromine atom and three chlorine atoms attached to a phenyl ring, along with a butanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(3,4,5-trichlorophenyl)butanamide typically involves the reaction of 3,4,5-trichloroaniline with 4-bromobutyryl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(3,4,5-trichlorophenyl)butanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Carboxylic acids.
Reduction: Amines.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(3,4,5-trichlorophenyl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(2,3,4-trichlorophenyl)butanamide
- 4-Bromo-N-(3,4,5-trifluorophenyl)butanamide
- 4-Chloro-N-(3,4,5-trichlorophenyl)butanamide
Uniqueness
4-Bromo-N-(3,4,5-trichlorophenyl)butanamide is unique due to the specific arrangement of bromine and chlorine atoms on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
923025-05-2 |
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Molecular Formula |
C10H9BrCl3NO |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
4-bromo-N-(3,4,5-trichlorophenyl)butanamide |
InChI |
InChI=1S/C10H9BrCl3NO/c11-3-1-2-9(16)15-6-4-7(12)10(14)8(13)5-6/h4-5H,1-3H2,(H,15,16) |
InChI Key |
RMPFJXGCGMKMPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Cl)NC(=O)CCCBr |
Origin of Product |
United States |
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